molecular formula C20H20FN3O2 B7340593 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

Numéro de catalogue: B7340593
Poids moléculaire: 353.4 g/mol
Clé InChI: PVEHZXKWBOVMTL-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is a reversible inhibitor of BTK that binds to the enzyme's active site, preventing its activation and downstream signaling. B-cell receptor signaling is critical for the survival and proliferation of B-cells, and inhibition of this pathway by this compound leads to decreased B-cell survival and proliferation.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. This compound blocks B-cell receptor signaling, leading to decreased activation of downstream signaling pathways such as AKT and ERK. This results in decreased B-cell survival and proliferation. This compound also inhibits the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the growth and survival of B-cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for research on 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify potential biomarkers of response to the drug.

Méthodes De Synthèse

The synthesis of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea involves a multi-step process that includes the reaction of 4-cyano-3-fluorobenzylamine with (2S,4R)-4-phenyloxolane-2-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene and subsequently reacted with 1,2-diaminopropane to yield the final product, this compound.

Applications De Recherche Scientifique

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased survival and proliferation of B-cells. In vivo studies have shown that this compound exhibits potent anti-tumor activity in mouse models of CLL and NHL.

Propriétés

IUPAC Name

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-19-8-14(6-7-16(19)10-22)11-23-20(25)24-12-18-9-17(13-26-18)15-4-2-1-3-5-15/h1-8,17-18H,9,11-13H2,(H2,23,24,25)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHZXKWBOVMTL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.